molecular formula C10H11BFNO3 B1409280 3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid CAS No. 1704074-07-6

3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid

Cat. No.: B1409280
CAS No.: 1704074-07-6
M. Wt: 223.01 g/mol
InChI Key: KSFXSEQZRYWUJP-UHFFFAOYSA-N
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Description

3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid (CAS: 1704074-07-6) is a boronic acid derivative with the molecular formula C10H11BFNO3 and a molar mass of 223.01 g/mol. Key properties include a predicted density of 1.36 g/cm³, a pKa of 6.83, and stability under room-temperature storage conditions . The compound features a cyclopropylcarbamoyl group at the 3-position and a fluorine substituent at the 5-position of the phenyl ring. These functional groups confer unique electronic and steric characteristics, making it valuable in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

[3-(cyclopropylcarbamoyl)-5-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BFNO3/c12-8-4-6(3-7(5-8)11(15)16)10(14)13-9-1-2-9/h3-5,9,15-16H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFXSEQZRYWUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401172420
Record name Boronic acid, B-[3-[(cyclopropylamino)carbonyl]-5-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704074-07-6
Record name Boronic acid, B-[3-[(cyclopropylamino)carbonyl]-5-fluorophenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704074-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-[(cyclopropylamino)carbonyl]-5-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid typically involves the following steps:

    Fluorination: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Boronic Acid Formation: The boronic acid group is introduced through a Miyaura borylation reaction, where a halogenated precursor reacts with bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

    Reduction: The carbonyl group in the cyclopropylcarbamoyl moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of 3-(Cyclopropylcarbamoyl)-5-hydroxyphenylboronic acid.

    Reduction: Formation of 3-(Cyclopropylamino)-5-fluorophenylboronic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine and threonine residues in enzymes.

    Medicine: Explored for its potential in drug development, particularly in the design of anticancer and antiviral agents.

    Industry: Utilized in the development of advanced materials, including polymers and sensors, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid involves its interaction with biological targets through the boronic acid group. This group can form reversible covalent bonds with hydroxyl and amino groups in proteins, inhibiting their function. The fluorine atom enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

3-(Di-$n$-propylcarbamoyl)-5-fluorobenzeneboronic acid

  • Molecular Formula: C13H19BFNO3
  • Molar Mass : 267.10 g/mol
  • Key Differences :
    • Replaces the cyclopropyl group with bulkier di-$n$-propylcarbamoyl substituents.
    • The increased steric hindrance may reduce reactivity in cross-coupling reactions compared to the cyclopropyl analog.
    • Higher molar mass (267.10 vs. 223.01 g/mol ) could influence solubility in polar solvents .

3-(Cyclohexylcarbamoyl)-5-fluorobenzeneboronic acid

  • CAS : 874219-42-8
  • Molecular Formula: C13H17BFNO3
  • Key Differences: Cyclohexylcarbamoyl group introduces greater steric bulk and hydrophobicity compared to cyclopropyl. Likely exhibits lower solubility in aqueous media due to the non-polar cyclohexyl moiety. Predicted to have a higher pKa than the cyclopropyl variant due to reduced electron-withdrawing effects .

3-(Cyclopropylcarbamoyl)benzeneboronic acid

  • CAS : 850567-23-6
  • Key Differences: Lacks the fluorine substituent at the 5-position. Similar steric profile but distinct electronic properties due to fluorine omission .

3-Cyclopropylcarbamoyl-5-nitrobenzeneboronic acid

  • Catalog No.: H52440
  • Key Differences: Substitutes fluorine with a nitro group (-NO$_2$), a stronger electron-withdrawing group. Expected to exhibit a lower pKa (<6.83) and higher reactivity in cross-coupling reactions. Nitro groups may introduce instability under reducing conditions, limiting synthetic applications .

Structural and Functional Analysis

Electronic Effects

  • Fluorine Substituent: The 5-fluoro group enhances Lewis acidity of the boronic acid via electron withdrawal, improving reactivity in Suzuki-Miyaura couplings compared to non-fluorinated analogs (e.g., CAS 850567-23-6) .
  • Carbamoyl Groups : Cyclopropylcarbamoyl provides moderate steric hindrance, balancing reactivity and stability. Bulkier groups (e.g., cyclohexyl, di-$n$-propyl) reduce reaction rates due to steric clashes .

Physicochemical Properties

Compound Molar Mass (g/mol) pKa Density (g/cm³) Storage Condition
3-(Cyclopropylcarbamoyl)-5-fluoro 223.01 6.83 1.36 Room temperature
3-(Di-$n$-propylcarbamoyl)-5-fluoro 267.10 N/A N/A N/A
3-(Cyclohexylcarbamoyl)-5-fluoro ~255.09* >6.83† N/A N/A
3-Cyclopropylcarbamoyl-5-nitro N/A <6.83‡ N/A N/A

*Calculated from molecular formula C13H17BFNO3. †Predicted based on reduced electron withdrawal. ‡Predicted due to stronger electron-withdrawing -NO$_2$.

Biological Activity

3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclopropyl and fluorophenyl substituents, which may influence its interaction with biological targets. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry, particularly in the development of therapeutics for various diseases.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1704074-07-6
  • Molecular Formula : C11H12B F N O2

The presence of the boronic acid moiety allows for reversible binding to diols, which is a significant feature in drug design, particularly for targeting enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. Boronic acids are known to act as enzyme inhibitors by forming covalent bonds with the active site of serine proteases and other enzymes. This compound may also exhibit anti-cancer properties by inhibiting tumor growth through modulation of signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

Recent studies have explored the biological activities of various boronic acid derivatives, including this compound. Here are some key findings:

Activity Description Reference
Anticancer Exhibits cytotoxic effects against several cancer cell lines, potentially through apoptosis induction.
Inhibitory Effects Shows inhibitory activity against certain proteases, suggesting potential therapeutic applications.
Antimicrobial Preliminary data indicate potential antimicrobial properties, warranting further investigation.

Case Studies

  • Anticancer Activity
    A study investigated the cytotoxic effects of various boronic acids on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition
    In a biochemical assay, this compound was tested for its ability to inhibit serine proteases. The results showed that it effectively inhibited enzyme activity, supporting its role as a potential therapeutic agent in conditions where protease activity is dysregulated.
  • Antimicrobial Properties
    Research into the antimicrobial effects revealed that this compound demonstrated activity against specific bacterial strains, indicating a possible application in treating infections caused by resistant bacteria.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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